(3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine

Vue d'ensemble

Description

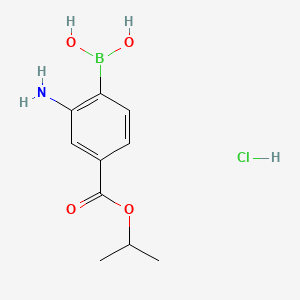

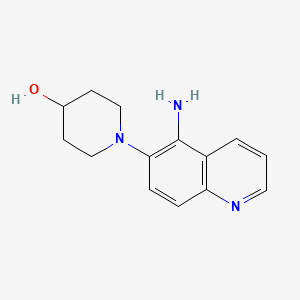

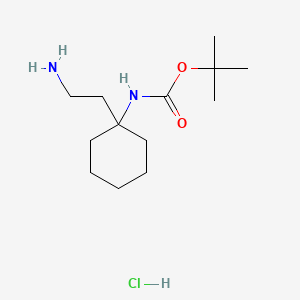

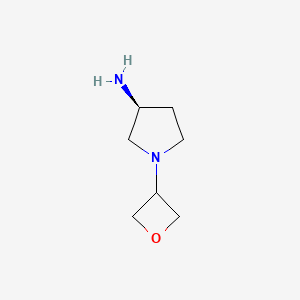

“(3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine” is a chemical compound with the CAS Number: 1256667-60-3 and a linear formula of C7H14N2O . It is a versatile material used in scientific research. It exhibits exceptional properties, enabling breakthroughs in various fields such as drug discovery and materials science.

Molecular Structure Analysis

The InChI code for “(3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine” is 1S/C7H14N2O/c8-6-1-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2/t6-/m0/s1 . The molecular weight of this compound is 142.2 .Physical And Chemical Properties Analysis

“(3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine” is a colorless to yellow liquid . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Drug Discovery and Biological Activity

Pyrrolidine and its derivatives, including compounds structurally related to (3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine, are extensively utilized in medicinal chemistry for their biological activities. The pyrrolidine ring, due to its saturated nature and sp3-hybridization, allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional profile of drug molecules. This feature enhances the binding interactions of drug candidates with biological targets, leading to selectivity and potency. Specifically, pyrrolidine derivatives have been explored for their potential in treating human diseases, with studies highlighting the role of stereoisomers and the spatial orientation of substituents in achieving desired biological profiles (Petri et al., 2021).

Environmental Applications

Amine-functionalized sorbents, which could potentially include (3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine derivatives, show promise in environmental applications, particularly in water treatment. These compounds have been investigated for their efficiency in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The interaction mechanisms of amine-containing sorbents with PFAS, relying on electrostatic interactions, hydrophobic interactions, and sorbent morphology, underline the potential of pyrrolidine-based compounds in addressing environmental pollutants (Ateia et al., 2019).

Synthesis and Catalysis

Research into the synthesis and catalytic applications of pyrrolidine derivatives, including those structurally related to (3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine, has demonstrated their versatility. These compounds are integral to developing recyclable catalyst systems for C-N bond forming reactions, indicating their role in sustainable and efficient synthetic methodologies. The recyclability of these catalysts, especially in the context of copper-mediated systems, highlights the potential for pyrrolidine derivatives in advancing green chemistry practices (Kantam et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

(3S)-1-(oxetan-3-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-1-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPDNZPMZCNHS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286055 | |

| Record name | (3S)-1-(3-Oxetanyl)-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine | |

CAS RN |

1256667-60-3 | |

| Record name | (3S)-1-(3-Oxetanyl)-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256667-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-1-(3-Oxetanyl)-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.